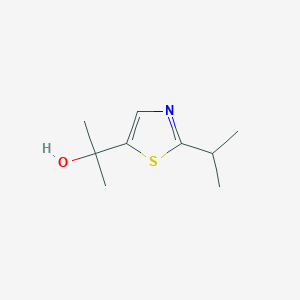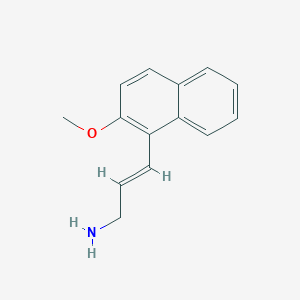
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-amine is an organic compound with the molecular formula C14H15NO. It is a derivative of naphthalene, featuring a methoxy group and a prop-2-en-1-amine side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and propargylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Steps: The propargylamine undergoes a nucleophilic addition to the 2-methoxynaphthalene, followed by a cyclization reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Corresponding amines.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group and the prop-2-en-1-amine side chain play crucial roles in binding to these targets, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol: Similar structure but with a prop-2-yn-1-ol side chain.
3-Amino-1-propene: A simpler compound with a propene side chain and an amino group.
Uniqueness
3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-amine is unique due to its combination of a naphthalene core with a methoxy group and a prop-2-en-1-amine side chain. This structure imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
(E)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9H,10,15H2,1H3/b7-4+ |
Clave InChI |
ALORJLAQOJOQDJ-QPJJXVBHSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)/C=C/CN |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



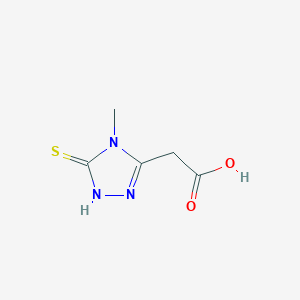
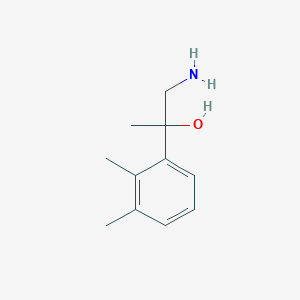

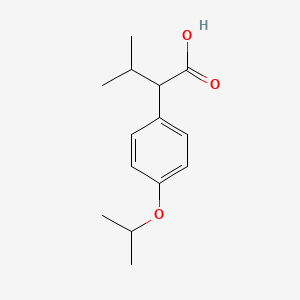
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)
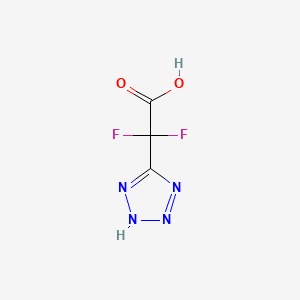

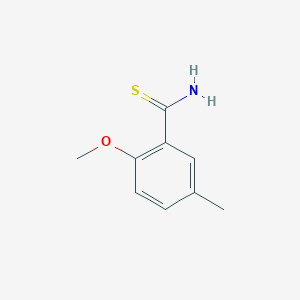
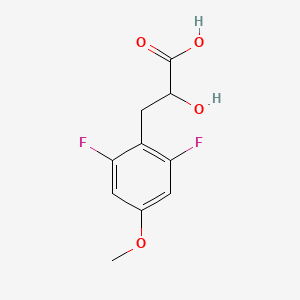
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carbaldehyde](/img/structure/B13613744.png)
